(S)-(-)-N-Benzyl-1-phenylethylamine
Overview
Description
(S)-(-)-N-Benzyl-1-phenylethylamine is a chiral amine compound with significant importance in organic chemistry. It is characterized by its benzyl and phenylethyl groups attached to a nitrogen atom, with the (S)-configuration indicating its specific stereochemistry. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine typically involves the reductive amination of benzylamine with acetophenone. The reaction is catalyzed by a chiral catalyst to ensure the formation of the (S)-enantiomer. Commonly used catalysts include chiral phosphoric acids or transition metal complexes. The reaction is carried out under hydrogenation conditions, often at elevated temperatures and pressures to achieve high yields and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized chiral catalysts on solid supports can facilitate the separation and reuse of catalysts, reducing costs and environmental impact. Additionally, advanced purification techniques such as chiral chromatography are employed to ensure the high enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-N-Benzyl-1-phenylethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-(-)-N-Benzyl-1-phenylethylamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(-)-N-Benzyl-1-phenylethylamine involves its interaction with various molecular targets, depending on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different substrates and catalysts.
Comparison with Similar Compounds
Similar Compounds
®-(+)-N-Benzyl-1-phenylethylamine: The enantiomer of (S)-(-)-N-Benzyl-1-phenylethylamine, with opposite stereochemistry.
N-Benzyl-1-phenylethylamine: The racemic mixture containing both (S)- and ®-enantiomers.
N-Benzyl-2-phenylethylamine: A structural isomer with the phenyl group attached to the second carbon of the ethyl chain.
Uniqueness
This compound is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial for its application in asymmetric synthesis and catalysis, where the stereochemistry of the product is of paramount importance.
Properties
IUPAC Name |
(1S)-N-benzyl-1-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZHMSJNPCYUTB-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361450 | |
Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17480-69-2 | |
Record name | (-)-N-Benzyl-1-phenylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17480-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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